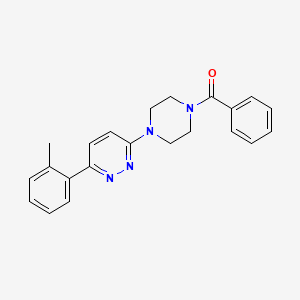
Phenyl(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone
Descripción general
Descripción
Phenyl(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone, also known as PPOP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. PPOP belongs to the class of piperazine derivatives, which have shown promising results in the treatment of various diseases.
Mecanismo De Acción
Target of Action:
We know that it belongs to the pyridazinone class, which has been associated with a plethora of pharmacological activities . These activities span antimicrobial, anti-inflammatory, analgesic, antihypertensive, anticancer, and more. The compound’s specific target(s) likely contribute to these diverse effects.
- Inhibition of Calcium Ion Influx: Some pyridazinone derivatives inhibit calcium ion influx, which is crucial for platelet aggregation . This mechanism could impact cardiovascular health or other cellular processes.
- PDE-III Inhibition: The compound’s structure suggests potential phosphodiesterase type III (PDE-III) inhibition . PDE-III inhibitors affect cyclic nucleotide levels, influencing vascular smooth muscle tone and platelet function.
- Other Receptor Interactions: Given its phenyl and piperazine moieties, the compound might interact with adrenergic receptors or other cellular targets .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Phenyl(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone in lab experiments is that it has been extensively studied and has shown promising results in preclinical studies. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of Phenyl(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone. One direction is to further investigate its potential as a therapeutic agent in various diseases, including addiction, depression, anxiety, and neurodegenerative diseases. Another direction is to study the safety and efficacy of this compound in clinical trials. Additionally, future studies could focus on improving the synthesis method of this compound to increase its yield and purity. Overall, the study of this compound has the potential to lead to the development of new and effective therapies for a variety of diseases.
Aplicaciones Científicas De Investigación
Phenyl(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone has been studied extensively for its potential as a therapeutic agent in various diseases. It has been shown to have antipsychotic, antidepressant, and anxiolytic properties in preclinical studies. This compound has also been investigated for its potential to treat drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and methamphetamine. Additionally, this compound has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-17-7-5-6-10-19(17)20-11-12-21(24-23-20)25-13-15-26(16-14-25)22(27)18-8-3-2-4-9-18/h2-12H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWVBRFJGBYSQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



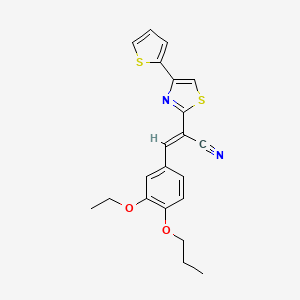

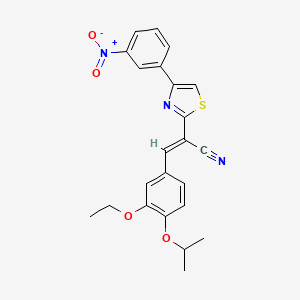
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile](/img/structure/B3203131.png)
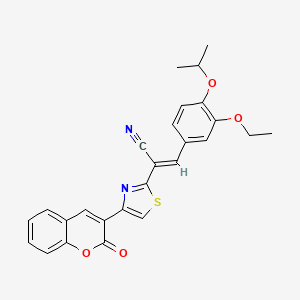
![1-({[5-(4-Bromophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B3203148.png)
![N-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3203150.png)
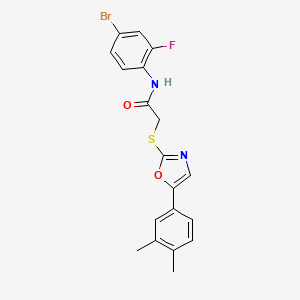
![2-(1H-indol-3-yl)-2-oxo-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B3203177.png)


![N-(4-bromophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3203204.png)
![N-(4-bromo-3-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3203208.png)
![N-(4-bromophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3203209.png)